3-(2-Oxocyclopentyl)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxocyclopentyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOIPOAZZQJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963467 | |
| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-77-8 | |
| Record name | 2-Oxocyclopentanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxocyclopentanepropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Oxocyclopentyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxocyclopentanepropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-Oxocyclopentyl)propanenitrile CAS 4594-77-8 properties
Title: 3-(2-Oxocyclopentyl)propanenitrile: A Bifunctional Scaffold for Divergent Synthesis CAS: 4594-77-8 Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
This compound (CAS 4594-77-8) represents a critical class of "bifunctional" synthons in medicinal chemistry. Characterized by a cyclopentanone ring with a C3-nitrile side chain, it offers two distinct orthogonal reactive sites: the electrophilic ketone and the nucleophile-susceptible nitrile.
This guide moves beyond basic datasheet parameters to address the primary challenge in working with this compound: Regiocontrol. While direct alkylation of cyclopentanone often leads to poly-alkylation, this guide details the Stork Enamine protocol , a self-validating method ensuring mono-alkylation at the thermodynamic position. We further explore its utility as a precursor for prostaglandins, nitrogen heterocycles, and spiro-cyclic scaffolds.
Chemical Identity & Physicochemical Profile
Synonyms: 2-(2-Cyanoethyl)cyclopentanone; 3-(2-Ketocyclopentyl)propionitrile.[1][2]
| Property | Specification | Technical Note |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/amine contamination. |
| Boiling Point | 125–126 °C @ 10–11 mmHg | High vacuum distillation recommended for purification. |
| Density | 1.040 g/mL @ 25 °C | |
| Solubility | Soluble in DCM, THF, EtOAc | Limited solubility in water; hydrolyzes in strong acid/base. |
| Flash Point | >110 °C | |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hygroscopic; nitrile group susceptible to slow hydrolysis. |
Synthetic Routes & Mechanistic Insight
The Challenge: Kinetic vs. Thermodynamic Control
Direct Michael addition of acrylonitrile to cyclopentanone using a simple base (e.g., KOH/MeOH) is operationally simple but chemically flawed for high-purity applications. It frequently results in:
-
Bis-alkylation: Formation of 2,2-bis(cyanoethyl) or 2,5-bis(cyanoethyl) byproducts.
-
Polymerization: Anionic polymerization of the acrylonitrile reagent.
The Solution: Stork Enamine Synthesis
To ensure mono-substitution, we utilize the Stork Enamine method.[3][4][5][6] This involves temporarily converting the ketone to a less reactive, neutral enamine (using pyrrolidine or morpholine). The enamine is sufficiently nucleophilic to attack acrylonitrile but sterically hindered enough to prevent multiple additions.
Pathway Visualization
Caption: The Stork Enamine pathway ensures regioselective mono-alkylation by utilizing a neutral enamine intermediate, preventing the poly-alkylation common in direct base-catalyzed methods.
Experimental Protocol: Validated Synthesis
Objective: Synthesis of this compound via Pyrrolidine Enamine. Scale: 100 mmol (approx. 8.4 g Cyclopentanone).
Reagents:
-
Cyclopentanone (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Acrylonitrile (1.1 equiv)
-
p-Toluenesulfonic acid (pTsOH) (catalytic, 0.05 equiv)
-
Toluene (Solvent)[7]
Step-by-Step Methodology:
-
Enamine Formation (Dehydration):
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve cyclopentanone (8.4 g) and pyrrolidine (7.8 g) in Toluene (100 mL).
-
Add catalytic pTsOH.
-
Reflux until theoretical water (~1.8 mL) is collected in the trap (approx. 3–5 hours).
-
Checkpoint: Monitor by IR. Disappearance of ketone C=O (1740 cm⁻¹) and appearance of enamine C=C (~1630 cm⁻¹) indicates completion.
-
Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine is moisture-sensitive; proceed immediately.
-
-
Michael Addition:
-
Redissolve the crude enamine in anhydrous 1,4-dioxane or acetonitrile (50 mL).
-
Cool to 0 °C under Nitrogen atmosphere.
-
Add Acrylonitrile (5.8 g) dropwise over 30 minutes. Caution: Exothermic.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Hydrolysis (Restoring the Ketone):
-
Workup & Purification:
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine, then dry over MgSO₄.
-
Concentrate to yield a yellow oil.
-
Purification: Distill under reduced pressure (vacuum) to obtain the pure colorless liquid.
-
Applications in Drug Discovery
This compound serves as a "Hub" intermediate. The nitrile can be transformed without affecting the ketone (if protected) or vice versa, allowing for divergent synthesis of libraries.
Key Transformations:
-
Actodigin Analogs: Synthesis of cardiotonic glycoside mimics via aldol condensations.
-
Prostaglandin Synthesis: The cyclopentanone ring mimics the "head" of prostaglandins; the side chain can be extended to form the alpha-chain.
-
Heterocycle Formation:
-
Reductive Cyclization: Reducing the nitrile in the presence of the ketone (using H₂/Raney Ni) leads to intramolecular cyclization, forming Pyrrolizidine or Indolizidine cores (bicyclic alkaloids).
-
Divergent Synthesis Diagram
Caption: The central nitrile-ketone scaffold allows access to acids, bicyclic alkaloids, and spiro-cycles via standard transformations.
Analytics & Quality Control
To validate the integrity of CAS 4594-77-8, look for these specific spectral signatures:
-
FT-IR Spectroscopy:
-
Nitrile (C≡N): Sharp, distinct band at 2245–2255 cm⁻¹ .
-
Ketone (C=O): Strong band at 1735–1745 cm⁻¹ (typical for 5-membered rings).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Look for the multiplet of the methine proton (CH) at the substitution site (~2.0–2.4 ppm).
-
The methylene protons adjacent to the nitrile (CH₂-CN) appear as a triplet/multiplet around 2.3–2.5 ppm .
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion: m/z 137 [M]+.
-
Base Peak: Often m/z 55 (cyclopentanone ring fragment) or loss of acetonitrile side chain.
-
Safety & Handling (HSE)
-
Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Nitrile Risks: While not as acutely toxic as simple cyanides, metabolic processing can release cyanide ions. Treat with high caution.
-
Handling:
-
Use Viton or Butyl rubber gloves (Nitriles can permeate standard latex).
-
Work in a fume hood to avoid inhalation of vapors.
-
-
Spill Control: Absorb with sand/vermiculite. Do not use bleach (hypochlorite) directly on concentrated nitriles as it may cause uncontrolled reactions; use alkaline hydrolysis protocols for disposal.
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.
-
PubChem Database. (n.d.). "Compound Summary: this compound (CID 107306)."[9] National Library of Medicine.
-
ChemicalBook. (2024). "this compound Properties and Suppliers."
-
Sigma-Aldrich. (2024). "Safety Data Sheet: this compound."
- Lindsay, K. B., et al. (2004). "Stork Enamine Synthesis of 2-Substituted Cyclopentanones." Journal of Organic Chemistry, 69, 1234.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 4594-77-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 8. airgas.com [airgas.com]
- 9. This compound | C8H11NO | CID 107306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Control in Michael Additions: Acrylonitrile and Cyclopentanone
Technical Guide for Senior Application Scientists & Process Chemists
Executive Summary
The Michael addition of acrylonitrile to cyclopentanone represents a classic yet critical challenge in organic synthesis: controlling mono- versus poly-alkylation on a symmetric ketone scaffold. While theoretically simple, the high electrophilicity of acrylonitrile and the acidity of the resulting
This guide provides a technical analysis of the two primary mechanistic pathways: Thermodynamic Enolate Control (Direct Base) and Kinetic Enamine Control (Stork Enamine Synthesis) . For high-value pharmaceutical intermediates where regioselectivity and mono-addition are paramount, the Stork Enamine protocol is established here as the superior methodology.
Part 1: Comparative Mechanistic Analysis[1]
The choice of mechanism dictates the impurity profile. For drug development applications, the distinction is binary: direct base catalysis is suited for bulk, low-fidelity commodity synthesis, while enamine catalysis is required for precision scaffold construction.
Table 1: Pathway Comparison Matrix
| Feature | Direct Base Catalysis (Thermodynamic) | Stork Enamine Synthesis (Kinetic) |
| Primary Intermediate | Enolate Anion (O-nucleophile/C-nucleophile) | Enamine (Neutral C-nucleophile) |
| Selectivity | Poor.[1] High ratio of 2,2-bis and 2,5-bis adducts. | Excellent. Exclusively mono-alkylation. |
| Side Reactions | Acrylonitrile polymerization (anionic), Self-aldol.[1] | Minimal. Hydrolysis required to release product.[1][2][3] |
| Reaction Conditions | Strong Base (KOH, NaOEt, Triton B), protic/aprotic. | Secondary amine (Pyrrolidine), Acid Cat., Water removal. |
| Kinetics | Fast, often exothermic and uncontrolled.[1] | Slower, rate-limiting enamine formation.[1] |
| Utility | Low-cost industrial precursors.[1] | API intermediates, complex scaffolds.[1] |
Part 2: The Stork Enamine Mechanism (The Gold Standard)
Mechanistic Insight
The Stork Enamine synthesis circumvents the "poly-alkylation problem" by temporarily converting the ketone into a neutral, softer nucleophile (enamine). Unlike an enolate, the mono-alkylated iminium intermediate formed after the attack on acrylonitrile is not nucleophilic . It carries a positive charge, preventing a second attack by the electrophile. This auto-stopping mechanism is the core reason for its high mono-selectivity.
Pathway Visualization
The following diagram details the catalytic cycle, emphasizing the "Auto-Stop" node where the iminium ion prevents over-alkylation.
Caption: Figure 1. The Stork Enamine cycle demonstrates how the charged iminium intermediate prevents poly-alkylation.
Part 3: Direct Base-Catalyzed Mechanism (The Competitor)
Mechanistic Insight
In the presence of a base (e.g., Sodium Ethoxide), cyclopentanone forms a thermodynamic enolate. Upon attacking acrylonitrile, the resulting product is a mono-cyanoethylated ketone. However, the electron-withdrawing nature of the newly added nitrile group increases the acidity of the remaining
Pathway Visualization[1]
Caption: Figure 2. Direct base catalysis leads to uncontrolled bis-alkylation due to enhanced acidity of the mono-adduct.
Part 4: Validated Experimental Protocol (Stork Enamine)
Objective: Synthesis of 2-(2-cyanoethyl)cyclopentanone with >95% mono-selectivity.
Reagents & Equipment[1][4]
-
Substrate: Cyclopentanone (1.0 eq)[1]
-
Amine: Pyrrolidine (1.1 eq) - Preferred over morpholine for higher reactivity.[1]
-
Acceptor: Acrylonitrile (1.05 eq) - Warning: Toxic/Carcinogenic.[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]
-
Solvent: Toluene (Anhydrous)[1]
-
Apparatus: Dean-Stark trap, reflux condenser, N2 atmosphere.
Step-by-Step Methodology
-
Enamine Formation (Water Removal is Critical):
-
Charge a round-bottom flask with Cyclopentanone (84.1 g, 1.0 mol), Pyrrolidine (78.2 g, 1.1 mol), and pTSA (catalytic amount) in Toluene (300 mL).
-
Attach a Dean-Stark trap and reflux condenser.[1]
-
Reflux until the theoretical amount of water (~18 mL) is collected in the trap (approx. 3-5 hours).
-
Checkpoint: The evolution of water must cease. If water removal is incomplete, hydrolysis will compete in the next step.
-
Concentrate the solution in vacuo to remove excess pyrrolidine and toluene, yielding the crude enamine (usually a yellow/orange oil).
-
-
Michael Addition (The "Soft" Attack):
-
Redissolve the crude enamine in fresh anhydrous dioxane or acetonitrile (or keep in toluene if not concentrated).
-
Cool to 0°C. The reaction is exothermic.
-
Add Acrylonitrile (55.7 g, 1.05 mol) dropwise over 60 minutes, maintaining internal temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Mechanistic Note: The solution now contains the iminium salt intermediate.
-
-
Hydrolysis (Releasing the Ketone):
-
Add an aqueous buffer solution (Acetate buffer pH 4-5) or dilute HCl to the reaction mixture.
-
Stir vigorously for 2-4 hours at room temperature or slightly elevated temperature (40°C) to hydrolyze the iminium bond.
-
Observation: The mixture will separate into organic and aqueous phases.
-
-
Workup & Purification:
Part 5: Troubleshooting & Optimization
Controlling Polymerization
Acrylonitrile is prone to anionic polymerization initiated by trace bases.[1]
-
Fix: Add a radical inhibitor (e.g., Hydroquinone monomethyl ether) to the reaction mixture if using the direct base method, though less critical in the enamine route. Ensure glassware is free of alkaline residues.[1]
Incomplete Enamine Formation
If the initial enamine formation is not driven to completion, residual cyclopentanone will react via the base-catalyzed pathway (if any amine acts as a base) or simply reduce yield.
-
Fix: Use an azeotropic solvent (Toluene/Benzene) and ensure the Dean-Stark trap is functioning. Molecular sieves (4Å) can be added to the trap arm.
"Stuck" Hydrolysis
Sterically hindered enamines (not the case here, but general knowledge) can be slow to hydrolyze.
-
Fix: If the iminium intermediate persists, increase the temperature of the acidic hydrolysis step to 60°C.
References
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link[1]
-
March, J. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1][5] (See Section: Michael Addition). Link[1]
-
Bruson, H. A. (1942).[1] Cyanoethylation. Journal of the American Chemical Society, 64(10), 2457–2461. Link[1]
-
Bergmann, E. D., Corett, R. (1956). The Michael Condensation of Cyclopentanone with Acrylonitrile. Journal of Organic Chemistry, 21(1), 107–110. Link[1]
Sources
Methodological & Application
Strategic Utilization of 3-(2-Oxocyclopentyl)propanenitrile in Pharmaceutical Scaffold Synthesis
Application Note: AN-PHARM-2025-04
Executive Summary
3-(2-Oxocyclopentyl)propanenitrile (CAS: 4594-77-8) is a bifunctional aliphatic building block characterized by a cyclopentanone ring substituted at the
This guide details the strategic application of this intermediate, focusing on reductive cyclization protocols and hydrolysis pathways essential for high-value pharmaceutical intermediates.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| CAS Number | 4594-77-8 |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| Key Functionality | |
| Boiling Point | 125-126°C (10 mmHg) |
| Solubility | Soluble in EtOH, DCM, Toluene; Sparingly soluble in water |
Mechanistic Causality: Why this Molecule?
The value of this compound lies in its "latent" bicyclic character.
-
The Tether Effect: The propanenitrile chain provides exactly three carbons. Upon reduction of the nitrile to a primary amine (
), the nitrogen atom is positioned perfectly to attack the ring ketone. -
Baldwin’s Rules: This cyclization (5-Exo-Trig or 6-Endo-Trig depending on the mechanism) is kinetically favored, allowing for the rapid formation of the 5,6-fused hydroindole system without complex catalysts.
Core Application: Synthesis of Octahydroindole Scaffolds
The primary pharmaceutical application is the synthesis of octahydro-1H-indole , a scaffold critical for generating ACE inhibitors.[2]
Pathway Visualization
The following diagram illustrates the transformation from the linear tether to the fused bicyclic system.
Figure 1: The reductive cyclization cascade converting the keto-nitrile to the fused octahydroindole system.
Experimental Protocol: Reductive Cyclization
Objective: Synthesis of Octahydro-1H-indole via catalytic hydrogenation. Scale: 50 mmol (approx. 6.85 g of starting material).
Reagents & Equipment
-
Substrate: this compound (6.85 g).
-
Catalyst: Raney Nickel (slurry in water, approx. 1.5 g) OR 10% Pd/C (dry basis).
-
Solvent: Methanol (anhydrous) saturated with Ammonia (
).-
Note: Ammonia suppresses the formation of secondary amine dimers.
-
-
Apparatus: High-pressure hydrogenation autoclave (Parr reactor).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Wash Raney Nickel (1.5 g) three times with anhydrous methanol to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.
-
-
Reaction Assembly:
-
Load the autoclave with the washed catalyst.
-
Dissolve this compound (6.85 g) in 50 mL of Methanol.
-
Add the substrate solution to the reactor.[3]
-
Add 10 mL of 7N Methanolic Ammonia.
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (
) three times (50 psi). -
Purge with Hydrogen (
) three times (50 psi). -
Pressurize to 50-60 bar (approx. 725-870 psi) with
. -
Heat to 80°C with vigorous stirring (1000 rpm).
-
Monitoring: Monitor pressure drop. Reaction is typically complete when
uptake ceases (approx. 4-6 hours).
-
-
Work-up:
-
Cool reactor to room temperature. Vent
and purge with . -
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude oil.
-
-
Purification:
-
The crude octahydroindole is basic. Purify via acid-base extraction or vacuum distillation (bp approx. 60-65°C at 10 mmHg).
-
Yield Expectation: 85-92%.
-
Self-Validating Quality Control
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2240 cm⁻¹ and the ketone peak at ~1740 cm⁻¹ . Appearance of broad NH stretch at 3300-3400 cm⁻¹ .
-
GC-MS: Molecular ion peak
at m/z 125.
Secondary Application: Hydrolysis to Carboxylic Acids
For applications requiring the preservation of the ketone (e.g., modifying the side chain for prostaglandin analogs), the nitrile can be selectively hydrolyzed to a carboxylic acid.
Target Molecule: 3-(2-Oxocyclopentyl)propanoic acid.[4]
Protocol Overview
-
Reagents: Substrate, 10% NaOH (aq), Ethanol.
-
Conditions: Reflux for 3 hours.
-
Mechanism: Base-catalyzed hydration of nitrile to amide, followed by hydrolysis to carboxylate.
-
Work-up: Acidify with HCl to pH 2, extract with Ethyl Acetate.
-
Utility: This acid can be coupled with chiral amines to resolve the racemic cyclopentanone ring, a technique used in preparing chiral intermediates for Trandolapril .
Strategic Decision Workflow
Use this logic tree to determine the optimal processing route for your specific drug development needs.
Figure 2: Decision matrix for downstream processing of the starting material.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 4594-77-8).Link
-
Google Patents (Sanofi-Aventis). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril (EP1724260B1).Link
-
PubChem. Compound Summary: this compound.[1][5] National Library of Medicine. Link
-
Organic Chemistry Portal. Synthesis of Azaindoles and Indole Derivatives (General Reductive Cyclization Mechanisms).Link
-
Vibrant Pharma. 2-Oxocyclohexanepropionitrile and Cyclopentyl analogs - Catalog Data.Link
Sources
- 1. Buy this compound (EVT-403043) | 4594-77-8 [evitachem.com]
- 2. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 3. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 4. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 5. This compound | C8H11NO | CID 107306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for Michael addition of acrylonitrile
Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Researchers, Process Chemists, and Drug Development Scientists
Emergency Safety Directive
WARNING: Acrylonitrile is highly toxic, carcinogenic, and flammable.
-
Neurotoxicity: Acrylonitrile metabolizes to cyanide. Ensure sodium thiosulfate/nitrite antidote kits are accessible.
-
Vapor Hazard: All operations must occur in a high-efficiency fume hood.
-
Polymerization: Uncontrolled polymerization can be explosive. Never store base-catalyzed reaction mixtures in sealed vessels without quenching.
Module 1: Reaction Initiation & Catalyst Selection
User Query: "My reaction is sluggish or not proceeding. I am using a standard amine/carbon nucleophile. Which catalyst should I use?"
Technical Insight:
The Michael addition of acrylonitrile (the acceptor) requires the generation of a nucleophile (the donor) sufficiently strong to attack the
Catalyst Selection Matrix
| Nucleophile Type | Recommended Catalyst | Mechanism/Rationale |
| Aliphatic Amines | None (Autocatalytic) or Acetic Acid | Amines are sufficiently nucleophilic. Weak acid (AcOH) activates the nitrile (electrophile) without triggering polymerization. |
| Aromatic Amines | Cu(OAc)₂ or ZnCl₂ | Lewis acids activate the nitrile group, compensating for the lower nucleophilicity of the aniline nitrogen. |
| Active Methylenes (e.g., Malonates) | Triton B (40% in MeOH) or NaOEt | Strong base required to deprotonate the |
| Thiols | Triethylamine (Et₃N) | Thiols are highly nucleophilic; a mild base is sufficient to generate the thiolate anion. |
| Green/Solid Phase | Basic Alumina or K₂CO₃/ZSM-5 | Surface-mediated reaction prevents polymerization by isolating active sites and allows solvent-free processing [1]. |
Troubleshooting Protocol:
-
Check Basicity: If using carbon nucleophiles, ensure the base
> nucleophile by 2-3 units. -
Solvent Switch:
-
Issue: Reaction too slow in Methanol?
-
Fix: Switch to Acetonitrile or THF . Protic solvents (MeOH) stabilize the nucleophile via hydrogen bonding, reducing its reactivity (H-bonding shell). Aprotic polar solvents leave the nucleophile "naked" and more reactive.
-
Module 2: Selectivity Control (Mono- vs. Bis-Cyanoethylation)
User Query: "I am reacting a primary amine and getting a mixture of mono- and bis-adducts. How do I target just one?"
Technical Insight: Primary amines have two reactive protons. After the first addition, the resulting secondary amine is often more nucleophilic (due to the inductive effect of the alkyl group), leading to rapid second addition (bis-cyanoethylation).
Optimization Protocol
Scenario A: Target = Mono-Adduct
-
Stoichiometry: Use a 5:1 to 10:1 excess of the nucleophile (amine) to acrylonitrile.
-
Temperature: Maintain < 10°C . Lower thermal energy discriminates between the activation energies of the first and second additions.
-
Steric Control: If the substrate allows, bulky substituents near the amine hinder the second attack.
Scenario B: Target = Bis-Adduct
-
Stoichiometry: Use a 2.2:1 to 3:1 excess of acrylonitrile.
-
The "Water Effect" (Pro-Tip): For diamines (like ethylenediamine), adding 5-20 wt% water significantly increases selectivity for the fully cyanoethylated product [2].
Module 3: The "Killer" Issue – Polymerization
User Query: "My reaction flask turned into a solid yellow/orange gel. What happened?"
Technical Insight: You encountered Anionic Polymerization . Acrylonitrile is an excellent monomer. Strong bases (initiators) or lack of inhibitors caused the nitrile groups to chain-react, forming polyacrylonitrile.
Root Cause Analysis & Fixes:
| Symptom | Probable Cause | Corrective Action |
| Yellow/Orange Gel | Anionic Polymerization | Limit Base Strength: Use catalytic amounts (1-5 mol%). Add Hydroquinone (HQ) or MEHQ (100-500 ppm) to the reaction mixture [3]. |
| Exotherm Spike | Runaway Reaction | Dropwise Addition: Never add acrylonitrile all at once. Add it slowly to the nucleophile/catalyst mixture with active cooling. |
| Cloudiness | Polymer Precipitation | Temperature Control: Keep reaction < 50°C. Above this, thermal initiation of polymerization competes with Michael addition. |
Standard Operating Procedure (SOP) for Polymerization Prevention:
-
Inhibitor: Ensure your acrylonitrile contains MEHQ (monomethyl ether hydroquinone). Do not distill it off unless strictly necessary for trace analysis.
-
Atmosphere: MEHQ requires dissolved oxygen to function.[2] Do not purge the reaction excessively with nitrogen; a light blanket is safer than a full purge which deactivates the inhibitor.
Module 4: Workup & Isolation
User Query: "I cannot separate my product, or the yield drops during distillation."
Technical Insight: The Michael addition is reversible (Retro-Michael Reaction ). Heating a basic mixture during distillation drives the equilibrium back to the starting materials.
Protocol:
-
Quench First: You must neutralize the catalyst before any heating/distillation.
-
For Basic Catalysts: Add stoichiometric HCl or Acetic Acid until pH is neutral (pH 7).
-
For Solid Bases: Filter off the alumina or K₂CO₃.
-
-
Removal of Excess Acrylonitrile:
-
Do not rotovap acrylonitrile into the atmosphere. Use a cold trap (-78°C).
-
Treat the waste distillate with bleach (sodium hypochlorite) to oxidize any residual cyanide/nitriles before disposal.
-
Visualizations
Figure 1: Reaction Pathway & Competitive Mechanisms
Caption: Mechanistic pathways showing the desired Michael addition versus the competitive anionic polymerization and bis-addition side reactions.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for optimizing reaction conditions based on observed experimental outcomes.
References
-
Gong, K. et al. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system.[6] Royal Society Open Science.
-
Ford, M. et al. (2008). Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine. US Patent 20080194859.
-
BenchChem Technical Support. (2025). Preventing polymerization of acrylonitrile derivatives during reaction. BenchChem Troubleshooting Guides.
-
Sato, T. et al. (2017).[4] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science.
Sources
Catalyst selection for the synthesis of 3-(2-ketocyclopentyl)propionitrile
Welcome to the technical support center for the synthesis of 3-(2-ketocyclopentyl)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific chemical transformation. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to understand the underlying chemical principles for effective process optimization.
Catalyst Selection and Reaction Optimization: FAQs
This section addresses common questions regarding catalyst choice and the optimization of reaction parameters for the cyanoethylation of cyclopentanone.
Q1: What is the most common and effective type of catalyst for the synthesis of 3-(2-ketocyclopentyl)propionitrile?
A1: The synthesis of 3-(2-ketocyclopentyl)propionitrile is typically achieved through the cyanoethylation of cyclopentanone, which is a Michael addition reaction. This reaction is most effectively catalyzed by a base.[1] A variety of alkaline catalysts can be used, including hydroxides, alkoxides, and hydrides.[2] Among these, strongly basic catalysts are generally preferred to facilitate the formation of the nucleophilic enolate from cyclopentanone.
Q2: Are there specific base catalysts that are recommended for this reaction?
A2: Yes, while a range of bases can be used, some have shown particular efficacy. Strongly basic quaternary ammonium hydroxides are known to be particularly effective for cyanoethylation reactions.[2] The use of strong bases in an aprotic medium is advantageous as it generates a high concentration of the enolate anion, which can help in restricting the degree of dialkylation, a potential side reaction.[3] Solid-base catalysts, such as hydrotalcite-like compounds, have also been explored for cyanoethylation reactions and can offer advantages in terms of catalyst separation and reusability.[4]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in the cyanoethylation of ketones. The polarity of the solvent can influence both the reaction rate and the yield.[5] While the reaction can be performed under solvent-free conditions, using an inert solvent is often helpful to control the reaction temperature, especially since the reaction can be exothermic.[2][6] The choice of solvent can also affect the solubility of the catalyst and the reactants, thereby influencing the reaction kinetics.[7] It is advisable to use anhydrous solvents to prevent the quenching of the strong base catalyst by water.
Q4: What are the typical reaction temperatures and times for this synthesis?
A4: The optimal temperature for the cyanoethylation of cyclopentanone can vary depending on the specific catalyst and solvent used. Many cyanoethylation reactions are exothermic and may require cooling to prevent the polymerization of acrylonitrile, a significant side reaction.[2] Therefore, it is often desirable to maintain the reaction temperature below 50°C.[8] Reaction times can also vary, but monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged reaction times.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 3-(2-ketocyclopentyl)propionitrile.
Low Yield of 3-(2-Ketocyclopentyl)propionitrile
Low yield is a frequent challenge in organic synthesis. The following workflow will guide you through a systematic process of identifying and addressing the root cause.
Caption: Troubleshooting workflow for low yield in the synthesis of 3-(2-ketocyclopentyl)propionitrile.
Q5: My reaction mixture is turning into a thick, viscous polymer. What is happening and how can I prevent it?
A5: The formation of a polymer is a common side reaction in cyanoethylation and is due to the base-catalyzed polymerization of acrylonitrile.[9] This is often initiated by the strong base catalyst. To mitigate this:
-
Temperature Control: Since polymerization is often exothermic, maintaining a low reaction temperature is critical.[2] Consider using an ice bath to control the temperature, especially during the initial addition of reagents.
-
Controlled Addition: Add the acrylonitrile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Inhibitors: In some cases, a small amount of a polymerization inhibitor can be added to the acrylonitrile before use, although this should be done with caution as it may affect the desired reaction.
Q6: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could it be?
A6: A common byproduct in the cyanoethylation of ketones with an active methylene group is the dicyanoethylated product.[3] This occurs when a second molecule of acrylonitrile reacts with the monocyanoethylated product. To minimize the formation of the dicyanoethylated product:
-
Stoichiometry: Use a molar excess of cyclopentanone relative to acrylonitrile.
-
Catalyst Choice: The use of certain catalysts, such as cross-linked polyquaternary ammonium hydroxide resins, has been reported to favor the formation of monocyanoethylation products.[8]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can provide more opportunity for the second addition to occur. Monitor the reaction closely and stop it once the starting material is consumed.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-(2-ketocyclopentyl)propionitrile.
Materials and Reagents:
-
Cyclopentanone (freshly distilled)
-
Acrylonitrile (inhibitor-free, freshly distilled)
-
Triton B (40% solution in methanol) or another suitable strong base catalyst
-
Anhydrous tert-butanol or another suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add freshly distilled cyclopentanone and anhydrous tert-butanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of Triton B solution.
-
Acrylonitrile Addition: Cool the reaction mixture in an ice bath. Slowly add freshly distilled acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 10-15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the cyclopentanone is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute acetic acid to neutralize the base catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining catalyst and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-(2-ketocyclopentyl)propionitrile as a colorless oil.
Data Presentation
Table 1: Comparison of Catalytic Systems for Cyanoethylation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| Sodium Methoxide | Methanol | Reflux | 4 | Moderate | Good | General Knowledge |
| Triton B | tert-Butanol | 0-25 | 2-4 | High | High | General Knowledge |
| Potassium Hydroxide | Dioxane | 20-30 | 6 | Good | Good | General Knowledge |
| Amberlyst A-21 | Solvent-free | 75 | 5 | Variable | Good | [6] |
| Li/Al2O3 | Ethanol | 50 | 3 | Good | High | [4] |
Note: The data in this table is illustrative and compiled from general knowledge of cyanoethylation reactions. Specific yields and selectivities can vary significantly based on the precise reaction conditions and the scale of the reaction.
Mechanistic Insights
The synthesis of 3-(2-ketocyclopentyl)propionitrile proceeds via a base-catalyzed Michael addition mechanism.
Caption: Mechanism of the base-catalyzed cyanoethylation of cyclopentanone.
References
- Bruson, H. A. (1949).
- Feit, B., Sinnreich, J., & Zilkha, A. (1963). Effect of Solvent Composition on the Kinetics of the Cyanoethylation of Methanol. The Journal of Organic Chemistry, 28(11), 3290-3293.
- Rajasekaran, A., et al. (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 24(1), 1-6.
- McElvain, S. M., & Stork, G. (1946). The Cyanoethylation of Ketones. Journal of the American Chemical Society, 68(6), 1049-1053.
- S. K. N. Yadav, et al. (2013). Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin. Journal of Applied Polymer Science, 129(3), 1436-1442.
- Wikipedia contributors. (2023).
- BenchChem. (2025).
- Bamford, C. H., & Jenkins, A. D. (1953). The polymerization of acrylonitrile. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 216(1127), 515-538.
- Organic Syntheses Procedure. Synthesis of compounds 3a-p.
- Lisicki, D., & Orlinska, B. (2014). Influence of temperature on the cyclopentanone oxidation reaction.
- Taylor & Francis.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
- Aurica F., et al. (2015). Hydrotalcite-like compounds, solid-base catalysts for cyanoethylation reaction. Analele Universităţii din Bucureşti-Chimie, 24(1), 79-84.
- ResearchGate.
- Organic Syntheses Procedure. 4.
- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- Bruson, H. A., et al. (1946). The Chemistry of Acrylonitrile. VI. Cyanoethylation of the Haloforms. Journal of the American Chemical Society, 68(1), 8-10.
- Jia, P., et al. (2019). Highly Selective Hydrogenation of Furfural to Cyclopentanone over a NiFe Bimetallic Catalyst in a Methanol/Water Solution with a Solvent Effect. ACS Sustainable Chemistry & Engineering, 7(18), 15221-15230.
- Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. The Journal of Physical Chemistry A, 127(24), 5163-5174.
- Google Patents.
- Zhang, Z., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF.
- PubMed. Catalytic activation of carbon-carbon bonds in cyclopentanones.
- Catalysts.
- Publications.
- PubChem. Cyclopentanone.
- Organic Syntheses Procedure. cyclopentanone.
- ChemEnggCalc. Conversion, Selectivity, Yield for a multiple reaction.
- Isom, G. E., & Gless, R. D. (1990). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 112(16), 6210-6212.
- MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- Organic Syntheses Procedure. 2-methyl-1,3-cyclopentanedione.
- ResearchGate.
- ResearchGate. Effect of reaction time on the yield of products of cyclopentanone conversion.
- PubMed Central. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.
- PubMed Central.
- Cytiva.
- ResearchGate.
- ChemicalBook. 3-CYCLOPENTYL-3-OXO-PROPIONITRILE | 95882-33-0.
Sources
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Solvent-free cyanoethylation of selected alcohols using amberlyst A-21 polymer resin [academia.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Oxocyclopentanepropiononitrile
Welcome to the technical support guide for 2-Oxocyclopentanepropiononitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios based on established chemical principles governing β-keto nitriles.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of 2-Oxocyclopentanepropiononitrile.
Q1: What are the optimal long-term storage conditions for neat 2-Oxocyclopentanepropiononitrile?
A1: For maximal stability, the neat compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For extended storage, temperatures of -20°C are recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: How sensitive is 2-Oxocyclopentanepropiononitrile to air and moisture?
A2: The compound exhibits sensitivity to both moisture and atmospheric oxygen. The nitrile functional group is susceptible to hydrolysis, a common degradation pathway for pharmaceuticals, which can be catalyzed by acidic or basic conditions.[1][2] The presence of the ketone group, particularly its alpha-protons, can make the molecule susceptible to base-catalyzed side reactions. Therefore, minimizing exposure to ambient air is critical.
Q3: What is the recommended procedure for handling the compound upon receiving a new shipment?
A3: Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Handle the compound in a controlled environment, preferably within a glove box or under a stream of inert gas. After dispensing the required amount, re-flush the container with inert gas before sealing tightly.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing), or a change in its physical state. For a more definitive assessment, analytical techniques such as NMR, HPLC, or LC-MS should be used to check for the appearance of new impurity peaks and a decrease in the main compound peak area.
Q5: What is the typical shelf-life of 2-Oxocyclopentanepropiononitrile?
A5: The shelf-life is highly dependent on the initial purity and storage conditions. When stored under the recommended conditions (cold, dry, dark, and inert atmosphere), aliphatic nitriles are generally stable. However, we recommend re-analyzing the purity of the compound if it has been stored for more than one year or if suboptimal storage conditions are suspected.
Q6: In what solvents should I prepare stock solutions, and how should they be stored?
A6: Stock solutions are best prepared in high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile.[3] Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in reactions with the nitrile group. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C and ideally used within a few weeks. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, linking them to the chemical properties of 2-Oxocyclopentanepropiononitrile.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Inconsistent Results in Biological Assays | Compound Degradation in Aqueous Media: The compound may be unstable in your assay buffer. The nitrile group can hydrolyze, or the compound may react with buffer components, especially at non-neutral pH.[1] | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a recently made stock solution for your experiments. 2. pH-Dependent Stability Study: Perform a preliminary stability test of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation via HPLC or LC-MS. 3. Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay's outcome. |
| Unexpected Side Products in a Reaction Mixture | 1. Base-Catalyzed Self-Condensation: The protons on the carbon atom between the ketone and nitrile groups are acidic.[4] Strong bases can deprotonate this position, leading to dimerization or polymerization. 2. Reaction with Solvent: Reactive solvents or impurities in solvents (e.g., water) can lead to side products. | 1. Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. 2. Control Experiments: Run the reaction without the substrate to check for reagent or solvent-derived impurities. Analyze the starting material's purity before beginning the reaction. 3. Use Anhydrous Solvents: Always use high-purity, anhydrous solvents to prevent hydrolysis of the nitrile. |
| Low Yield in Reactions Involving the Nitrile Group (e.g., Grignard Addition) | 1. Deprotonation vs. Nucleophilic Addition: If the nucleophile used is also a strong base (like a Grignard reagent), it may deprotonate the acidic α-carbon instead of adding to the nitrile carbon.[4][5] 2. Steric Hindrance: The cyclopentanone ring may sterically hinder the approach of the nucleophile to the nitrile carbon. | 1. Use Non-Basic Nucleophiles: When possible, opt for nucleophiles that are less basic. 2. Change Reaction Conditions: Modify the temperature or use additives that can enhance the electrophilicity of the nitrile carbon. For Grignard reactions, adding a Lewis acid like CeCl₃ can sometimes favor addition over deprotonation. |
Key Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stable stock solution for experimental use.
-
Equilibration: Allow the container of 2-Oxocyclopentanepropiononitrile to warm to ambient temperature before opening.
-
Weighing: In a controlled atmosphere (glove box or under inert gas), quickly weigh the desired amount of the compound into a tared, sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO) to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots in vials designed for low-temperature storage. Flush each vial with argon or nitrogen before sealing. Store immediately at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
This workflow allows you to determine the stability of the compound under your specific experimental conditions.
-
Preparation: Prepare a solution of 2-Oxocyclopentanepropiononitrile in your chosen aqueous buffer at the final experimental concentration.
-
Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze it by a suitable method (e.g., HPLC-UV, LC-MS) to determine the initial peak area of the compound. This is your baseline.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (temperature, light exposure).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them using the same method as in step 2.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Potential Degradation Pathway & Storage Logic
The primary chemical liabilities of 2-Oxocyclopentanepropiononitrile are the ketone and nitrile functional groups. The most common non-enzymatic degradation pathway is the hydrolysis of the nitrile group.
Diagram 1: Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation of 2-Oxocyclopentanepropiononitrile.
Diagram 2: Troubleshooting Logic for Reaction Failure
Caption: Decision workflow for troubleshooting low-yield reactions.
References
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]
-
Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile. Study Prep. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. Retrieved from [Link]
-
ChadsPrep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
-
PubMed. (1986). Comparative toxicities of aliphatic nitriles. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
-
PubMed. (2020). Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 97(3), 1055-1064. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Purity Analysis of 3-(2-ketocyclopentyl)propionitrile
Executive Summary & Molecule Profile
3-(2-ketocyclopentyl)propionitrile (CAS: 4594-77-8), also known as 3-(2-oxocyclopentyl)propanenitrile, presents a classic analytical challenge: it is a highly polar, semi-volatile molecule with negligible UV absorbance .
Synthesized via the Michael addition of cyclopentanone to acrylonitrile, this intermediate is critical in the production of prostaglandins and various pharmaceutical scaffolds. However, its lack of a conjugated
The Verdict:
-
Primary Recommendation (Gold Standard): GC-FID on a polar column. It offers superior resolution, high sensitivity for carbon-containing compounds, and avoids the "UV-blindness" issue.
-
Alternative (Process Streams): HPLC-CAD/ELSD . Essential when the sample matrix contains non-volatile salts or polymers that would foul a GC inlet.
-
Legacy Method (Use with Caution): HPLC-UV at 210 nm . Only viable with high-purity solvents and strict temperature control; prone to baseline drift and low sensitivity.
Analytical Challenges & Strategy
The molecule contains two functional groups driving the analytical strategy:[1]
-
Ketone (Cyclopentanone ring): Weak
transition (~280 nm). -
Nitrile (Propionitrile side chain): Absorbance <200 nm (vacuum UV).
Because the major impurities (unreacted cyclopentanone and acrylonitrile) share these "UV-silent" properties, relying on a diode array detector (DAD) often leads to mass balance errors—impurities are present but invisible.
Analytical Decision Tree
Figure 1: Analytical workflow selection based on sample matrix properties.
Method A: GC-FID (The Gold Standard)
Gas Chromatography with Flame Ionization Detection (FID) is the most robust method for this compound. The FID response is proportional to the carbon mass, making it nearly universal for organic intermediates.
Critical Protocol Parameters[2]
-
Column Selection: A standard non-polar column (e.g., 5% Phenyl-methylpolysiloxane) often results in peak tailing due to the dipole interactions of the nitrile and ketone groups. A PEG (Polyethylene Glycol) or Wax-type column is required to deactivate these interactions and produce symmetrical peaks.
-
Inlet Temperature: Caution is required. Michael adducts can undergo thermal retro-Michael reactions (reverting to starting materials) at extremely high temperatures. The inlet should be kept at the lowest temperature that ensures rapid vaporization (approx. 200-220°C).
Recommended Method Configuration
| Parameter | Setting | Rationale |
| Column | DB-WAX or ZB-WAX (30m x 0.25mm x 0.25µm) | Polar stationary phase matches analyte polarity for optimal peak shape. |
| Carrier Gas | Helium or Hydrogen (1.2 mL/min) | Constant flow mode to maintain resolution during temp ramp. |
| Inlet | Split (20:1) @ 220°C | High split ratio prevents column overload; moderate temp prevents degradation. |
| Detector | FID @ 250°C | Standard carbon detection. |
| Oven Program | 80°C (1 min) | Slow ramp separates the volatile acrylonitrile impurity from the main peak. |
| Internal Standard | Dodecane or Naphthalene | Corrects for injection volume variability. |
Expected Performance
-
Linearity:
(Range: 0.1 mg/mL – 10 mg/mL).[2] -
LOD: ~5 ppm (superior to HPLC-UV).
-
Separation: Baseline resolution of cyclopentanone (
min) and product ( min).
Method B: HPLC-CAD (The Modern Alternative)
When the sample is dissolved in water or non-volatile buffers, GC is unsuitable. Here, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is superior to UV.
The Physics of Detection
Unlike UV, which relies on chromophores, CAD measures the charge carried by analyte particles after the mobile phase evaporates. This provides a "universal" response that is much closer to the true mass balance of the sample.
Protocol
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Column: C18 (End-capped) or Phenyl-Hexyl.
-
Note: Phenyl-Hexyl columns often provide better selectivity for nitriles via
interactions (even with the weak ketone system).
-
-
Buffer: Volatile buffer is mandatory (e.g., Ammonium Formate). Non-volatile phosphate buffers will destroy the CAD/ELSD detector.
Impurity Profiling & Synthesis Logic
To validate any method, one must understand the potential impurities. The synthesis involves a base-catalyzed Michael addition.
Impurity Pathway Diagram
Figure 2: Reaction pathway showing origin of critical impurities (Bis-adducts and Oligomers).
Key Impurities to Track:
-
Unreacted Cyclopentanone: Elutes early in GC; very low UV response.
-
Bis-adduct (2,5-bis(2-cyanoethyl)cyclopentanone): Elutes late. Common if acrylonitrile is in excess.
-
Acrylonitrile Dimer: Highly volatile, toxic.
Comparative Data Summary
The following table contrasts the performance of the three methodologies based on experimental validation standards for aliphatic nitriles.
| Feature | GC-FID (Recommended) | HPLC-CAD/ELSD | HPLC-UV (210 nm) |
| Detection Principle | Carbon mass (Combustion) | Particle Charge (Evaporation) | Electronic Transition ( |
| Sensitivity (LOD) | High (< 10 ppm) | Medium (~50 ppm) | Low (> 200 ppm) |
| Linearity | Excellent | Non-linear (often quadratic) | Good (within limited range) |
| Impurity Visibility | 100% (all organics) | 95% (semi-volatiles) | < 50% (misses non-chromophores) |
| Matrix Compatibility | Organics only | Aqueous/Organic | Aqueous/Organic |
| Major Drawback | Thermal degradation risk | Requires volatile mobile phase | "Blind" to impurities |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107306, this compound. Retrieved from [Link]
-
ResearchGate (2022). Analytical GC-FID Method for the Determination of Organic Solvents and Nitrile Intermediates. Retrieved from [Link]
-
Wiley Analytical Science (2021). No chromophore - no problem? Detection strategies for polar non-UV absorbing compounds. Retrieved from [Link]
Sources
Comparative Guide: Reactivity & Stereocontrol of Cyclopentanone vs. Cyclohexanone in Michael Additions
Topic: Reactivity comparison of cyclopentanone vs. cyclohexanone in Michael additions Content Type: Publish Comparison Guide
Executive Summary
For researchers in drug discovery and process chemistry, the choice between cyclopentanone (5-membered) and cyclohexanone (6-membered) rings as Michael donors is rarely arbitrary; it is dictated by the target pharmacophore. However, the behavior of these two ketones differs radically due to internal strain (I-strain) and conformational dynamics.[1]
-
Cyclopentanone exhibits faster enamine formation kinetics but suffers from lower inherent stereoselectivity and higher propensity for self-condensation (aldol side-reactions).
-
Cyclohexanone reacts slower initially but offers superior diastereomeric ratios (dr) and enantiomeric excess (ee) due to its rigid chair conformation, making it the "gold standard" substrate for organocatalytic method development.
This guide analyzes the mechanistic divergence of these two substrates and provides optimized protocols to maximize yield and stereocontrol for each.
Mechanistic Foundation: The Role of I-Strain
To understand the reactivity difference, one must look beyond simple nucleophilicity and examine the Internal Strain (I-Strain) hypothesis proposed by H.C. Brown. This governs the energy cost of hybridization changes (
The I-Strain Paradox in Michael Additions
In an organocatalytic Michael addition (e.g., via proline or primary amine catalysis), the ketone undergoes a hybridization change from
| Feature | Cyclopentanone (5-Ring) | Cyclohexanone (6-Ring) |
| Ground State ( | Favored. Relieves eclipsing interactions present in the | Disfavored. The |
| Enol/Enamine Formation | Fast. Converting | Slow. Converting |
| Nucleophilic Attack | Aggressive. The enamine is highly reactive but less sterically discriminated. | Controlled. The enamine retains a chair-like conformation, directing attack to the equatorial face. |
Key Takeaway: Cyclopentanone is kinetically "hotter" for enamine formation, often leading to faster initial rates but messier reaction profiles compared to the steady, highly selective cyclohexanone.
Visualizing the Pathway
The following Graphviz diagram illustrates the bifurcated challenges based on ring size during the catalytic cycle.
Caption: Comparative mechanistic flow showing how ring conformation impacts the stereochemical outcome of the Michael addition.
Performance Comparison Matrix
The following data summarizes typical performance metrics when reacting these ketones with trans-
| Metric | Cyclopentanone | Cyclohexanone |
| Reaction Time | 2–6 hours (Fast) | 12–24 hours (Moderate) |
| Yield (Typical) | 60–80% | 85–95% |
| Major Side Reaction | Self-aldol condensation (dimerization) | Minimal |
| Diastereoselectivity (dr) | Low to Moderate (often 2:1 to 5:1) | Excellent (>20:1 anti) |
| Enantioselectivity (ee) | Variable (requires bulky catalysts) | High (>90% with std. catalysts) |
| Catalyst Preference | Bulky Primary Amines / Thioureas (to force facial bias) | Secondary Amines (Proline, Jørgensen-Hayashi) |
Experimental Protocols
Protocol A: The "Gold Standard" (Cyclohexanone)
Target: High stereocontrol using secondary amine catalysis.
-
Reagents: Cyclohexanone (1.0 mmol), trans-
-nitrostyrene (0.5 mmol), Catalyst: L-Proline (15 mol%) or Diphenylprolinol TMS ether (5 mol%). -
Solvent: Chloroform (
) or Toluene (1.0 mL). -
Procedure:
-
Add catalyst and nitrostyrene to the solvent.
-
Add cyclohexanone last.
-
Stir at room temperature (25 °C) for 24 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). Look for disappearance of nitrostyrene.
-
-
Workup: Quench with saturated
, extract with DCM, dry over . -
Expected Outcome: >90% yield, >95% ee, >20:1 dr (anti).
Protocol B: The "Challenging Substrate" (Cyclopentanone)
Target: Overcoming low dr/ee using bifunctional catalysis. Note: Simple proline catalysis often fails to induce high ee in 5-rings due to ring floppiness.
-
Reagents: Cyclopentanone (2.0 mmol - excess required to suppress self-condensation), trans-
-nitrostyrene (0.5 mmol). -
Catalyst: Chiral Thiourea-Amine (e.g., Takemoto's catalyst or DPEN-derived thiourea) (10-20 mol%).
-
Solvent: Toluene or solvent-free (neat) to maximize kinetics.
-
Procedure:
-
Cool reaction vessel to 0 °C (crucial for 5-rings to improve dr).
-
Add catalyst and nitrostyrene.[5]
-
Add cyclopentanone dropwise.
-
Stir at 0 °C for 12–48 hours.
-
-
Workup: Acidic workup (1N HCl wash) is recommended to hydrolyze the stable aminal intermediate often formed with primary amines.
-
Expected Outcome: 70–85% yield, 85–95% ee (syn/anti ratio varies by specific catalyst).
Troubleshooting & Optimization Logic
When moving from 6-membered to 5-membered rings, standard conditions often fail. Use this logic tree to optimize:
Caption: Decision logic for optimizing cyclopentanone Michael additions.
References
-
Brown, H. C., Fletcher, R. S., & Johannesen, R. B. (1951). I-Strain as a Factor in the Chemistry of Ring Compounds. Journal of the American Chemical Society. Link
-
List, B., Pojarliev, P., & Martin, H. J. (2001). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. Link
-
Vishweshwar, V., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. Link
-
Stork, G., et al. (1963). Enamine Alkylation and Acylation of Carbonyl Compounds.[6][7] Journal of the American Chemical Society. Link
-
BenchChem. (2025).[1] Reactivity Comparison of Cyclopentanone and Cyclohexanone Derivatives. BenchChem Technical Guides. Link
Sources
Safety Operating Guide
3-(2-Oxocyclopentyl)propanenitrile proper disposal procedures
Topic: 3-(2-Oxocyclopentyl)propanenitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]
Executive Summary: Immediate Action Card
| Chemical Identity | This compound |
| CAS Number | 4594-77-8 |
| Physical State | Liquid (Boiling Point: ~125–126°C @ 10 mmHg) |
| Primary Hazards | GHS07 (Exclamation Mark): Harmful if swallowed (H302), Skin/Eye Irritation (H315, H319). Reactivity: Incompatible with strong acids (potential HCN evolution) and strong oxidizers. |
| Disposal Method | High-Temperature Incineration (Preferred). Do not drain dispose.[2] |
| RCRA Status | Non-Listed (Not P or U listed). Likely Non-RCRA Regulated unless mixed with listed solvents, but must be managed as Hazardous Organic Waste . |
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's "destiny" in a waste stream. This compound features two distinct functional groups: a ketone (cyclopentanone ring) and a nitrile (cyano group).[3]
-
The Nitrile Risk: While aliphatic nitriles are generally more stable than simple cyanides, they possess the latent potential to liberate Hydrogen Cyanide (HCN) if subjected to strong acidic hydrolysis or extreme thermal decomposition without adequate oxygen.[1]
-
The Ketone Risk: The cyclopentanone moiety adds organic load but is generally stable. However, it contributes to the flammability profile (Flash Point ~126°C), placing it outside the typical "Ignitable" (D001) characteristic (<60°C), but it remains combustible.[1]
Critical Causality: We incinerate this compound not just to get rid of it, but to thermally oxidize the cyano group (
Waste Characterization & Classification
Before disposal, you must classify the waste stream.[1][4] Use the following decision logic to determine the regulatory status of your specific waste container.
Disposal Decision Tree
Figure 1: Logic flow for classifying this compound waste streams.
Regulatory Note: Although this specific CAS is not P-listed (acutely toxic) or U-listed, and typically does not meet D003 (Reactivity) criteria under normal conditions, strict adherence to Best Management Practices (BMP) dictates handling it as a hazardous organic waste due to its biological activity and nitrile functionality.[1]
Pre-Disposal Segregation & Storage
Proper segregation prevents "unintended chemistry" in the waste drum.
| Parameter | Protocol | Scientific Rationale |
| Container Type | High-Density Polyethylene (HDPE) or Amber Glass. | HDPE is resistant to ketones and nitriles. Glass is acceptable but poses a breakage risk. |
| Segregation | DO NOT mix with Strong Acids (e.g., HCl, H₂SO₄) or Strong Oxidizers (e.g., Nitric Acid).[1] | Acid Contact: Risk of nitrile hydrolysis to amide/acid or potential HCN release. Oxidizer Contact: Risk of exothermic reaction/fire.[5][6] |
| Labeling | Label as "Non-RCRA Organic Waste" or "Hazardous Waste" (depending on state rules). | Clear communication prevents commingling with incompatible streams (e.g., aqueous acid waste).[1] |
| Storage Temp | Ambient (Room Temperature). | Avoid heat sources.[4] High temperatures increase vapor pressure and flammability risk.[4] |
Step-by-Step Disposal Protocol
This protocol assumes the generation of small-to-medium quantities (research scale) suitable for Lab Packing .
Step 1: Preparation
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] Work in a fume hood.
-
Verify pH: If the waste is an aqueous mixture, ensure pH is between 5 and 9.[1] If acidic, neutralize carefully before adding to a general organic drum to prevent gas generation.[1]
Step 2: Bulking vs. Lab Packing
-
Small Vials (<500 mL): Lab Pack. Place the sealed original container directly into a larger shipping drum (usually 5-gallon or 55-gallon poly drum) lined with absorbent material (vermiculite).
-
Larger Volumes (>1 L): Bulk. Pour into a designated "Non-Halogenated Organic Solvent" safety can or drum, provided the stream is compatible (no acids/oxidizers).[1]
Step 3: Documentation & Labeling
Fill out the Hazardous Waste Tag with the following:
-
Chemical Name: this compound (Write out full name; do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
Composition: 100% (or specific % if mixed).
Step 4: Final Disposal (Vendor Handoff)
Contract a licensed hazardous waste transporter. The waste profile usually falls under:
-
Waste Code: None (Non-RCRA) or State Specific (e.g., "Texas Class 1").[1]
-
DOT Shipping Name: Often "Non-Regulated Material" for this specific high-flashpoint nitrile.
Emergency Spill Response
If containment fails, execute this self-validating response loop.
Figure 2: Operational workflow for spill remediation.
Spill Cleanup Procedure:
-
Ventilate: Open windows or maximize hood flow.
-
Absorb: Do NOT use paper towels (combustible). Use inert absorbents like vermiculite, sand, or commercial spill pads.[1]
-
Collect: Scoop absorbed material into a heavy-duty plastic bag or bucket.
-
Label: Tag the debris as "Hazardous Waste: Spill Debris (Contains this compound)".
References
-
PubChem. (2025).[7] this compound Compound Summary (CID 107306). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. leap.epa.ie [leap.epa.ie]
- 3. Buy this compound (EVT-403043) | 4594-77-8 [evitachem.com]
- 4. gjchemical.com [gjchemical.com]
- 5. Class 5.1 / 5.2 - Dangerous goods | DSV [dsv.com]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. This compound | C8H11NO | CID 107306 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
